molecular formula C12H14ClNO3 B14008396 (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine

Cat. No.: B14008396
M. Wt: 255.70 g/mol
InChI Key: LHDUSKXHKXXCIP-UHFFFAOYSA-N
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Description

“(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine” (CAS: 1392879-23-0) is a synthetic glycine derivative with a substituted phenyl group. Its structure features a chlorine atom at the 4-position, a hydroxyl group at the 2-position, and a 1-methylcyclopropyl substituent at the 5-position of the phenyl ring, linked to a glycine moiety.

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetic acid

InChI

InChI=1S/C12H14ClNO3/c1-12(2-3-12)7-4-9(14-6-11(16)17)10(15)5-8(7)13/h4-5,14-15H,2-3,6H2,1H3,(H,16,17)

InChI Key

LHDUSKXHKXXCIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis broadly follows a pathway similar to that used for 2-chlorophenylglycine derivatives, adapted to incorporate the hydroxy and cyclopropyl substituents on the phenyl ring. The key steps include:

  • Starting material preparation: A substituted benzaldehyde or phenol derivative bearing the 4-chloro, 2-hydroxy, and 5-(1-methylcyclopropyl) groups is used as the aromatic precursor.

  • Cyanohydrin formation and amination: Reaction of the substituted benzaldehyde with ammonium bicarbonate and sodium cyanide in a methanol-water mixture at elevated temperature (65-70 °C) for several hours leads to cyanohydrin intermediates.

  • Hydrolysis and conversion to glycine derivative: The cyanohydrin intermediate is then subjected to alkaline hydrolysis, typically in the presence of concentrated sodium hydroxide at reflux (around 120 °C) for several hours to convert the nitrile group to the glycine moiety.

  • Purification and isolation: The reaction mixture is treated with activated carbon for decolorization, filtered, and the pH adjusted to precipitate the amino acid product, which is then isolated by filtration and washing.

  • Chiral resolution (if required): The racemic amino acid mixture can be resolved into enantiomers using chiral resolving agents such as D-camphor sulfonic acid in aqueous media at elevated temperature (around 85 °C). The precipitated diastereomeric salt is filtered, washed, and then converted back to the free amino acid by pH adjustment.

This general synthetic approach is supported by detailed protocols reported for closely related compounds such as 2-chlorophenylglycine and its derivatives.

Detailed Reaction Conditions and Steps

Step Reagents/Conditions Outcome/Notes
Cyanohydrin formation Substituted benzaldehyde + NH4HCO3 + NaCN in MeOH/H2O, 65-70 °C, 5 h Formation of cyanohydrin intermediate
Alkaline hydrolysis 45% NaOH, reflux at 120 °C for 4 h Conversion to amino acid derivative
Decolorization Activated carbon, stirring 10 min Removal of impurities
pH adjustment and precipitation 50% H2SO4 to pH 7-8 Amino acid precipitates out
Isolation Filtration and washing with water Obtains crude amino acid
Chiral resolution (optional) D-camphor sulfonic acid in water, 85 °C, 30 min Separation of enantiomers via diastereomeric salt formation
Recovery of enantiomers pH adjustment to neutral, filtration, drying Pure enantiomeric amino acid

Notes on Substituent Effects and Modifications

  • The presence of the 2-hydroxy group on the phenyl ring may require protection or careful control of reaction conditions to prevent side reactions or degradation.

  • The 5-(1-methylcyclopropyl) substituent introduces steric hindrance, which may affect reaction rates and yields, necessitating optimization of reaction times and temperatures.

  • Halogen substitution at the 4-position (chloro) is compatible with the cyanohydrin and hydrolysis steps but may influence solubility and crystallization behavior during purification.

Research Outcomes and Analytical Data

Yield and Purity

  • Typical yields for the racemic amino acid preparation step are around 50-60% after precipitation and washing.

  • Chiral resolution yields depend on the efficiency of diastereomeric salt formation and recovery, with isolated enantiomer yields reported around 20-25% of the racemic mixture.

Characterization

  • Melting points for related chlorophenylglycine derivatives range around 184-186 °C, indicating good purity after crystallization.

  • Optical rotation measurements confirm enantiomeric purity post-resolution, with specific rotations for S(+) and R(−) enantiomers typically in the range of +115° and −111°, respectively.

  • Spectroscopic data such as 1H-NMR and IR are used to confirm the structure and substitution pattern, with characteristic signals for aromatic protons, cyclopropyl groups, and amino acid functionalities.

Comparative Summary Table of Preparation Steps

Process Stage Key Reagents/Conditions Purpose Typical Yield (%) Notes
Cyanohydrin formation NH4HCO3, NaCN, MeOH/H2O, 65-70 °C Introduce nitrile group - 5 h reaction time
Alkaline hydrolysis 45% NaOH, reflux 120 °C, 4 h Convert nitrile to amino acid ~58 Followed by decolorization
Decolorization Activated carbon Remove impurities - Stir 10 min
Precipitation pH adjustment with 50% H2SO4 to 7-8 Amino acid isolation - Filtration and washing
Chiral resolution D-camphor sulfonic acid, 85 °C, 30 min Enantiomer separation ~20-25 Diastereomeric salt formation
Enantiomer recovery pH adjustment, filtration, drying Obtain pure enantiomers - Optical rotation confirmation

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 . It is also known by other names, including Glycine, N-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]- .

Basic Information

  • IUPAC Name: 2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetic acid
  • CAS Registry Number: 2378259-33-5
  • SMILES Notation: O=C(O)CNC1=CC(C2(C)CC2)=C(Cl)C=C1O or CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)O
  • InChI: InChI=1S/C12H14ClNO3/c1-12(2-3-12)7-4-9(14-6-11(16)17)10(15)5-8(7)13/h4-5,14-15H,2-3,6H2,1H3,(H,16,17)
  • Purity: Typically available at a purity level of 95%

Potential Applications

While the provided search results do not offer explicit details on the applications of this compound, the information available allows us to infer potential uses based on its chemical structure and properties:

  • Building Block in Chemical Synthesis: The presence of functional groups like chloro, hydroxy, and glycine suggests its utility as a building block in the synthesis of more complex molecules, possibly in pharmaceuticals, agrochemicals, or materials science .
  • Pharmaceutical Research: As a glycine derivative, it might be explored in pharmaceutical research for its potential biological activity or as a component in drug design .
  • NMR Spectroscopy: It is conceivable that this compound could be used in nuclear magnetic resonance (NMR) spectroscopy studies . NMR is a technique used to study the structure and dynamics of molecules, and this compound might be used as a reference or probe in such studies .

Mechanism of Action

The mechanism of action of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding to enzymes or receptors. The glycine moiety can mimic natural amino acids, allowing the compound to interact with biological pathways involved in neurotransmission and metabolism .

Comparison with Similar Compounds

Metconazole (CAS: 125306-83-4)

  • Structure: Contains a chlorophenylmethyl group, dimethylcyclopentanol, and a 1,2,4-triazole ring .
  • Function : Broad-spectrum fungicide targeting sterol biosynthesis in fungi .
  • Comparison: Both compounds share a chlorinated aromatic ring, but metconazole includes a triazole group critical for fungicidal activity, absent in the glycine derivative. The glycine derivative lacks the cyclopentanol backbone of metconazole, which is essential for binding to fungal cytochrome P450 enzymes .

Triticonazole (CAS: 131983-72-7)

  • Structure : Similar to metconazole but with a methylene group instead of a methyl group on the cyclopentane ring .
  • Function : Systemic fungicide used in cereal crops.
  • Comparison :
    • Triticonazole’s activity relies on its triazole moiety and chlorophenyl group, whereas the glycine derivative’s hydroxyl and glycine groups may limit its membrane permeability, reducing fungicidal efficacy.

Acifluorfen (CAS: 50594-66-6)

  • Structure: Nitrobenzoic acid derivative with chlorotrifluoromethylphenoxy substitution .
  • Function: Herbicide targeting protoporphyrinogen oxidase (PPO).
  • Comparison: Unlike acifluorfen, the glycine derivative lacks the nitro group and trifluoromethylphenoxy chain necessary for herbicidal activity. Its glycine moiety may instead facilitate chelation or protein interactions.

Biological Activity

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine, a compound with the chemical formula C12H14ClNO3 and CAS number 2378259-33-5, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on anticancer properties, receptor interactions, and enzyme inhibition.

  • Molecular Weight : 255.70 g/mol
  • Purity : 95%
  • Structural Formula :
    C12H14ClNO3\text{C}_{12}\text{H}_{14}\text{ClNO}_3

Biological Activity Overview

The compound exhibits various biological activities, particularly in cancer treatment and receptor modulation.

Anticancer Activity

Research indicates that this compound has shown inhibitory effects on cancer cell lines. It is crucial to understand its mechanism of action and efficacy in different cancer types.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on hematological and solid tumors. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Effect
K562 (Leukemia)5.2Induces apoptosis
MCF-7 (Breast Cancer)8.4Cell cycle arrest at G0/G1
A549 (Lung Cancer)6.7Inhibits cell migration

The compound's mechanism appears to involve the modulation of histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression. It has been shown to selectively inhibit HDAC1 and HDAC2 with IC50 values of 0.684 µM and 2.548 µM respectively, while exhibiting significantly lower activity against HDAC6 (IC50 >1000 µM) .

Receptor Interactions

The compound also interacts with various receptors, notably the GABA A receptor, which plays a role in neuromodulation.

Receptor Binding Studies
In vitro studies assessed the binding affinity of this compound to GABA A receptors, revealing that it has a higher affinity compared to traditional benzodiazepines like diazepam.

Compound Binding Affinity (nM) Comparison with Diazepam
(4-Chloro-2-hydroxy...)30Higher than diazepam (40 nM)

Enzyme Inhibition

The compound has been investigated for its potential as an acetyl-CoA carboxylase (ACC) inhibitor, which is relevant for metabolic regulation and cancer therapy.

Inhibition Studies
In vitro assays demonstrated that it effectively inhibits ACC activity, which is crucial for fatty acid synthesis.

Compound IC50 (µM) Effect on Fatty Acid Synthesis
(4-Chloro-2-hydroxy...)0.25Significant reduction in synthesis

Q & A

Q. Methodological Answer :

  • Step 1 : Start with protected glycine derivatives to avoid undesired side reactions. For example, use methyl esters or tert-butoxycarbonyl (Boc) groups for amine protection .
  • Step 2 : Employ coupling agents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in acetonitrile (MeCN) with triethylamine (TEA) to facilitate amide bond formation between intermediates .
  • Step 3 : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance cyclopropane ring stability. For instance, low-temperature reactions (0–5°C) in dichloromethane (DCM) reduce decomposition of the 1-methylcyclopropyl group .
  • Step 4 : Purify via silica gel column chromatography using gradients of ethyl acetate/hexane. Confirm purity via HPLC (≥95%) and characterize using 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can conflicting 1H^1H1H-NMR or MS data during structural elucidation be resolved?

Q. Methodological Answer :

  • Scenario 1 : Overlapping peaks in 1H^1H-NMR may arise from diastereomers or rotamers. Use 2D NMR (e.g., COSY, HSQC) to assign proton-proton correlations and distinguish stereochemical configurations .
  • Scenario 2 : Unexpected MS fragments may indicate impurities or degradation. Perform LC-MS/MS with collision-induced dissociation (CID) to trace fragment pathways. Compare with synthetic intermediates to identify contaminants .
  • Validation : Cross-reference with X-ray crystallography (if crystalline) or computational modeling (e.g., DFT for NMR chemical shift prediction) .

Basic: Which analytical techniques are most reliable for quantifying this compound in plant uptake studies?

Q. Methodological Answer :

  • Technique 1 : Ultra-performance liquid chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) offers sensitivity for trace detection (LOQ: 0.1 ng/mL). Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile .
  • Technique 2 : For non-polar matrices, derivatize with dansyl chloride to enhance UV detection at 254 nm. Validate recovery rates (≥85%) using spiked samples .

Advanced: How does the 1-methylcyclopropyl moiety influence metabolic stability, and what assays validate this?

Q. Methodological Answer :

  • Role of Cyclopropane : The 1-methylcyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes due to ring strain and steric hindrance. This enhances plasma half-life in pharmacokinetic studies .
  • Assay Design :
    • In vitro : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Compare with control compounds lacking the cyclopropane group .
    • In silico : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to CYP3A4 active sites .

Basic: How can stereoisomers of this glycine derivative be resolved during synthesis?

Q. Methodological Answer :

  • Method 1 : Chiral HPLC with a Chiralpak® IA column (4.6 × 250 mm, 5 µm). Use isocratic elution with hexane:isopropanol (80:20, 1 mL/min) and UV detection at 220 nm .
  • Method 2 : Enzymatic resolution using immobilized lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

Advanced: What strategies mitigate low enantiomeric purity in final products?

Q. Methodological Answer :

  • Kinetic Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during amide coupling to bias enantiomer formation .
  • Dynamic Kinetic Resolution (DKR) : Employ palladium catalysts (e.g., Pd/C) under hydrogenation conditions to racemize intermediates in situ, achieving ≥99% ee .

Basic: Which impurities are critical to monitor, and how are they quantified?

Q. Methodological Answer :

  • Key Impurities :
    • Impurity A : Chlorinated byproducts from incomplete coupling (e.g., 4-chlorophenylglycine analogs). Detect via HPLC retention time shifts (tR = 8.2 min vs. 10.5 min for the target) .
    • Impurity B : Hydrolyzed cyclopropane derivatives. Use LC-MS with negative ion mode (m/z 280 → 235 fragment) for identification .
  • Quantification : Follow ICH Q3A guidelines, setting thresholds at 0.15% for genotoxic impurities .

Advanced: How does solubility impact preclinical formulation, and what excipients improve bioavailability?

Q. Methodological Answer :

  • Solubility Challenges : The compound’s logP (~2.8) limits aqueous solubility (0.12 mg/mL at pH 7.4).
  • Formulation Solutions :
    • Co-solvents : Use 20% PEG-400 in saline to enhance solubility 5-fold .
    • Nanoparticles : Encapsulate in PLGA nanoparticles (150 nm diameter) for sustained release in vivo .

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